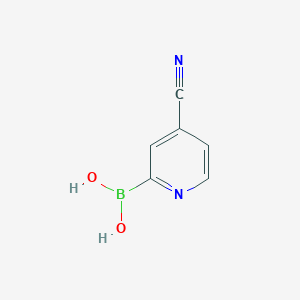

4-cyanopyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMGWIQWZNIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674402 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-01-0 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine-2-boronic Acid

Introduction & Overview

What is 4-Cyanopyridine-2-boronic Acid?

This compound, also known by its IUPAC name (4-cyanopyridin-2-yl)boronic acid, is a specialized heterocyclic organic compound.[] It serves as a pivotal building block in modern synthetic chemistry. Its structure integrates a pyridine ring, a cyano group (-C≡N), and a boronic acid [-B(OH)₂] functional group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable reagent in the synthesis of complex organic molecules. It is particularly prominent in the fields of medicinal chemistry and materials science for the construction of novel molecular architectures.[2][3]

Structural Features and Functional Group Analysis

The molecule's reactivity is dictated by its three key components:

-

The Pyridine Ring: A nitrogen-containing aromatic heterocycle that can act as a ligand for metal catalysts and influences the electronic properties of the molecule.[4]

-

The Boronic Acid Group: Positioned at the 2-position of the pyridine ring, this group is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] Boronic acids are known for their stability, low toxicity, and versatile reactivity.[3]

-

The Cyano Group: Located at the 4-position, the electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine ring and the boronic acid. It can also serve as a synthetic handle for further chemical transformations.[5][6]

Significance in Modern Chemistry

This compound is a key intermediate in the synthesis of a wide array of organic compounds. Its ability to participate in carbon-carbon bond-forming reactions has made it an indispensable tool for creating complex molecular skeletons.[2][5] This is particularly crucial in drug discovery for synthesizing novel active pharmaceutical ingredients (APIs) and in materials science for developing functional materials with tailored electronic and optical properties.[2][3]

Physicochemical Properties: A Quantitative Analysis

Tabulated Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 1072946-01-0 | [][7][8] |

| Molecular Formula | C₆H₅BN₂O₂ | [7][8] |

| Molecular Weight | 147.93 g/mol | [7][9] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [] |

| Synonyms | (4-cyanopyridin-2-yl)boronic acid, 2-boronoisonicotinonitrile | [][8] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For the related compound 4-cyanopyridine, characteristic signals appear for the protons on the pyridine ring.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the chemical environment of each carbon atom. The position of the cyano group significantly influences the chemical shifts of the carbon atoms in the pyridine ring.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum shows the vibrational frequencies of the functional groups. A key feature is the characteristic absorption of the cyano group (C≡N).[11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound through the molecular ion peak and provides structural information from fragmentation patterns.[11]

Stability and Storage Considerations

Proper storage is essential to maintain the integrity of this compound. It is recommended to store the compound at -20°C.[7] For maximum product recovery, it is advisable to centrifuge the original vial before removing the cap.[7] Boronic acids can be susceptible to degradation, particularly protodeboronation, so storage in a dry, inert atmosphere is beneficial.[12]

Synthesis and Purification Strategies

Common Synthetic Routes

The synthesis of pyridinylboronic acids can be achieved through several methods. A common and cost-effective approach is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. Other methods include palladium-catalyzed cross-coupling of halopyridines with diboron reagents (Miyaura borylation) and iridium or rhodium-catalyzed C-H borylation.[13]

Below is a generalized workflow for a common synthetic approach:

Step-by-Step Purification Protocol

A general protocol for the purification of a crude boronic acid product is as follows:

-

Quenching and Extraction: The reaction mixture is carefully quenched with an acidic solution (e.g., 2N HCl) at low temperature.[14] The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate.[14]

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[14]

-

Recrystallization/Chromatography: The resulting solid is purified, typically by recrystallization from a suitable solvent system (e.g., acetonitrile) or by column chromatography on silica gel to yield the pure product.[14]

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.

Reactivity and Mechanistic Insights

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse Application

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5] In this reaction, this compound serves as the organoboron component, which couples with an organohalide in the presence of a palladium catalyst and a base.[5] This reaction is instrumental in synthesizing 4-arylpyridines, which are key substructures in many active pharmaceutical ingredients (APIs).[15]

A simplified catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and minimizing side products.[5] A known challenge in the synthesis of APIs using this method is the formation of impurities derived from the aryl groups on phosphorus ligands of the catalyst.[15]

Other Notable Transformations

Beyond the Suzuki-Miyaura reaction, the functional groups of this compound allow for other chemical transformations:

-

Reactions of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of other pyridine derivatives.

-

Coordination Chemistry: The pyridine nitrogen can act as a monodentate ligand, while the cyano nitrogen can also participate in coordination, allowing the molecule to act as a bidentate bridging ligand in the formation of coordination polymers and metal-organic frameworks.[16]

-

Radical Reactions: 4-Cyanopyridine has been shown to facilitate the homolytic cleavage of the B-B bond in diboron compounds, forming pyridine-boryl stabilized radicals.[6] These radicals can participate in various alkene difunctionalization reactions.[6]

Applications in Drug Discovery and Materials Science

Case Studies in Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential.[3] The introduction of a boronic acid group can enhance the biological activity and modify the pharmacokinetic properties of a drug candidate.[3] this compound is a valuable building block for synthesizing complex heterocyclic compounds that are often scaffolds for new therapeutic agents.[4] The 4-arylpyridine moiety, readily synthesized using this reagent, is a key substructure in several APIs.[15]

Applications in Organic Electronics and Functional Materials

The rigid, planar structure and the electronic properties of the cyanopyridine unit make this boronic acid an attractive component for the synthesis of functional materials.[2] These materials can have applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices where specific optical or electronic characteristics are desired.[2]

Safety, Handling, and Disposal

Material Safety Data Sheet (MSDS) Highlights

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation.[17] May cause respiratory irritation.[17]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][18] Wash hands and any exposed skin thoroughly after handling.[18] Wear protective gloves, protective clothing, eye protection, and face protection.[9][18] Use only outdoors or in a well-ventilated area.[9][18]

Recommended Laboratory Practices

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[18] Ensure that eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid creating dust.[18]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18] Do not empty into drains.[19]

References

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. 4-CYANOPYRIDIN-2-YL-2-BORONIC ACID | 1072946-01-0 [amp.chemicalbook.com]

- 10. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Page loading... [guidechem.com]

- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. combi-blocks.com [combi-blocks.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Cyanopyridine-2-Boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

4-Cyanopyridine-2-boronic acid (CAS No. 1072946-01-0) has emerged as a pivotal reagent in contemporary drug discovery and organic synthesis.[][2][3] Its unique trifunctional structure, incorporating a pyridine core, a nitrile group, and a boronic acid moiety, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The cyano group serves as a potent electron-withdrawing group and a versatile synthetic handle for further chemical transformations. Most importantly, the boronic acid functionality unlocks access to one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.[4][5]

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical application in creating novel chemical entities for pharmaceutical research.

Core Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | (4-cyanopyridin-2-yl)boronic acid | [] |

| CAS Number | 1072946-01-0 | [][2] |

| Alternate Names | 2-boronoisonicotinonitrile | [2] |

| Molecular Formula | C₆H₅BN₂O₂ | [2] |

| Molecular Weight | 147.93 g/mol | [3] |

Chemical Structure:

Figure 1: Structure of this compound

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be constructed based on established methodologies for preparing substituted pyridinylboronic acids. The most viable approach involves a directed ortho-metallation (DoM) followed by borylation.

The causality behind this choice lies in the directing ability of the cyano group. Although typically a meta-director in electrophilic aromatic substitution, the cyano group, along with the pyridine nitrogen, can direct deprotonation to the C2 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This regioselectivity is crucial for the successful synthesis of the desired isomer.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations.[6] Researchers should perform their own optimization.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to form LDA in situ. After stirring for 30 minutes, add a solution of 4-cyanopyridine in THF dropwise to the LDA solution. The reaction is maintained at -78 °C for 2-3 hours to ensure complete deprotonation at the C2 position.

-

Borylation: To the resulting deep red solution of the lithiated intermediate, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. The quenching of the anion is highly exothermic and requires careful control. Allow the reaction to stir for an additional 2 hours at -78 °C, then warm slowly to room temperature overnight.

-

Hydrolysis & Isolation: Quench the reaction by slowly adding aqueous hydrochloric acid at 0 °C. The pH should be adjusted to be mildly acidic (pH ~4-5) to facilitate the hydrolysis of the borate ester without promoting significant protodeboronation. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific molecule is sparse, the following table summarizes key properties and expected spectroscopic signatures.

| Property | Value / Expected Value | Rationale / Comments |

| Physical Form | Solid | Typical for arylboronic acids. |

| Melting Point | Not reported | Expected to be >150 °C, similar to other pyridine boronic acids. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Low solubility in water and nonpolar solvents. | The polar pyridine and boronic acid groups confer solubility in polar media. |

| pKa | ~4-6 | The pyridine nitrogen's basicity is reduced by the electron-withdrawing cyano and boronic acid groups. The boronic acid itself is a Lewis acid. |

| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm) showing three distinct signals for the pyridine ring protons. A broad singlet for the B(OH)₂ protons. | The chemical shifts and coupling patterns will be characteristic of a 2,4-disubstituted pyridine.[7] |

| ¹³C NMR | Signals for all 6 carbons. The cyano carbon (C≡N) will appear around δ 115-120 ppm. The carbon attached to boron (C-B) will be broad and shifted downfield (~δ 130-140 ppm). | The chemical shifts are influenced by the substituents' electronic effects.[8] |

| ¹¹B NMR | A broad singlet between δ 20-30 ppm. | Characteristic for a trigonal boronic acid.[9] |

| IR Spectroscopy | Strong, sharp C≡N stretch at ~2230-2240 cm⁻¹. Broad O-H stretch from the boronic acid at ~3200-3400 cm⁻¹. | These are key functional group frequencies for identification. |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures.[4][10] This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and high yields.[5][11]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Expert Insights & Causality:

-

The Challenge of Pyridine Boronic Acids: 2-Pyridyl boron reagents are known for their instability and can be challenging coupling partners.[14] The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

-

Overcoming Inhibition: The presence of the electron-withdrawing cyano group at the 4-position mitigates this issue. It reduces the Lewis basicity of the pyridine nitrogen, making it less likely to act as a catalyst poison.[15] This electronic modification is a key reason for the utility of this specific reagent.

-

Choice of Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][13] Aqueous potassium carbonate or cesium carbonate are common choices that balance reactivity with functional group tolerance.

-

Catalyst Selection: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the reaction steps.[11]

Exemplary Protocol: Coupling with an Aryl Bromide

-

Reaction Setup: In a reaction vial, combine this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by sparging with argon for 15-20 minutes) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Workup & Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified via flash column chromatography to yield the desired biaryl product.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, a robust safety assessment can be made from related compounds.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid generating dust.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16][18]

-

Hazards:

-

Skin/Eye Irritation: Boronic acids are often irritating to the skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water.[18][19]

-

Inhalation: May cause respiratory tract irritation.[16] Avoid breathing dust.

-

Ingestion: Harmful if swallowed. The cyano group can potentially release cyanide under certain conditions, although it is generally stable in this aromatic system.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][18]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By positioning key functional groups on a robust heterocyclic core, it provides a reliable and versatile tool for the construction of novel molecules. Its utility in the Suzuki-Miyaura reaction allows for the efficient synthesis of highly substituted pyridines, which are critical components in many modern drug candidates.[15][20][21] As the demand for complex and diverse chemical libraries continues to grow in the pharmaceutical industry, the importance of well-designed building blocks like this compound will only increase.

References

- 2. scbt.com [scbt.com]

- 3. 4-CYANOPYRIDIN-2-YL-2-BORONIC ACID | 1072946-01-0 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 4-Cyanopyridine-2-Boronic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-cyanopyridine-2-boronic acid, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, with a primary focus on the robust and widely applicable Palladium-catalyzed Miyaura borylation. Detailed experimental protocols, mechanistic insights, and purification strategies are presented to equip researchers with the necessary knowledge for the successful preparation of this compound. Furthermore, this guide addresses the inherent instability of 2-pyridyl boronic acids and discusses the use of stable surrogates such as pinacol and MIDA esters.

Introduction: The Significance of this compound in Drug Discovery

Pyridylboronic acids are a class of organoboron compounds that have garnered significant attention in the pharmaceutical industry. Their utility as versatile intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The presence of the boronic acid functional group provides a handle for the formation of new carbon-carbon bonds with high functional group tolerance and under mild reaction conditions.

This compound, in particular, is a highly valuable building block. The pyridine ring is a prevalent scaffold in numerous approved drugs, and the cyano group can serve as a versatile synthetic handle for further transformations or as a key pharmacophoric element. The specific substitution pattern of a boronic acid at the 2-position and a cyano group at the 4-position of the pyridine ring offers a unique combination of electronic and steric properties for molecular design. However, the synthesis of 2-pyridylboronic acids can be challenging due to their propensity for protodeboronation, especially when electron-withdrawing groups are present. This guide aims to provide a detailed and practical approach to the synthesis of this important compound, addressing the potential challenges and offering robust solutions.

Strategic Approaches to the Synthesis of Pyridinylboronic Acids

Several methods have been developed for the synthesis of pyridinylboronic acids and their esters. The choice of a particular method often depends on the substitution pattern of the pyridine ring, the availability of starting materials, and the desired scale of the reaction. The most common approaches are:

-

Halogen-Metal Exchange followed by Borylation: This classical method involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a trialkyl borate. While effective, this method can be limited by the functional group compatibility of the highly reactive organometallic species. The cyano group in the target molecule could potentially react with the organolithium or Grignard reagent.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This is one of the most versatile and widely used methods for the synthesis of aryl and heteroaryl boronic esters.[1][2][3] It involves the reaction of a haloarene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3] This method generally exhibits excellent functional group tolerance, making it a prime candidate for the synthesis of this compound from a 2-halo-4-cyanopyridine precursor.[1]

-

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond, offering a highly atom-economical approach. However, the regioselectivity of C-H borylation on pyridine rings can be challenging to control, often favoring borylation at positions meta or para to the nitrogen atom due to steric and electronic effects.

Considering the presence of the cyano group and the desired 2-borylation, the Miyaura borylation of a 2-halo-4-cyanopyridine is the most strategic and reliable approach. This method avoids the use of highly reactive organometallic intermediates that could be incompatible with the nitrile functionality and provides excellent control over the regioselectivity of borylation.

Recommended Synthetic Pathway: Miyaura Borylation

The recommended pathway for the synthesis of this compound involves a two-step process:

-

Miyaura Borylation of a 2-halo-4-cyanopyridine (e.g., 2-bromo-4-cyanopyridine or 2-chloro-4-cyanopyridine) with bis(pinacolato)diboron (B₂pin₂) to form the stable this compound pinacol ester.

-

Hydrolysis of the pinacol ester to yield the final this compound.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights into Miyaura Borylation

The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a series of well-defined steps involving a palladium(0)/palladium(II) cycle.[1][4]

Caption: Catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Ligand Exchange: The halide on the Pd(II) complex is exchanged with the base (e.g., acetate from potassium acetate), forming a more reactive palladium-base complex.

-

Transmetalation: The diboron reagent transmetalates with the Pd(II) complex, transferring a boryl group to the palladium and forming a palladium-boryl species.

-

Reductive Elimination: The aryl and boryl groups on the palladium complex undergo reductive elimination to form the desired aryl boronic ester and regenerate the active Pd(0) catalyst.

Experimental Protocols

Synthesis of this compound pinacol ester

This protocol is based on general procedures for the Miyaura borylation of electron-deficient heteroaryl halides.

Materials:

-

2-Bromo-4-cyanopyridine (or 2-chloro-4-cyanopyridine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Miyaura Borylation

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2-Bromo-4-cyanopyridine | Bromo derivatives are generally more reactive than chloro derivatives in oxidative addition. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Commercially available, stable, and provides the stable pinacol ester. |

| Catalyst | PdCl₂(dppf) | A robust and commonly used catalyst for Miyaura borylation, effective for heteroaryl halides. |

| Base | Potassium acetate (KOAc) | A mild base that is effective in promoting the reaction without causing significant side reactions. |

| Solvent | 1,4-Dioxane (anhydrous) | A common aprotic solvent for this reaction that dissolves the reagents well. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |

Purification of the Pinacol Ester

Purification of boronic esters by silica gel chromatography can sometimes be challenging due to their potential for hydrolysis on the acidic silica surface.[5] To mitigate this, the following precautions are recommended:

-

Use a relatively non-polar eluent system (e.g., hexane/ethyl acetate).

-

Minimize the time the compound is on the column.

-

Alternatively, use silica gel that has been pre-treated with a base (e.g., triethylamine) or boric acid to neutralize acidic sites.[6][7]

Hydrolysis of the Pinacol Ester to this compound

Materials:

-

This compound pinacol ester

-

Acetone

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

Dissolve the this compound pinacol ester in a mixture of acetone and water.

-

Stir the solution at room temperature. The hydrolysis can be slow; monitoring by TLC is recommended.

-

To facilitate the hydrolysis, a mild acid such as aqueous HCl can be added dropwise until the pH is slightly acidic.[8]

-

Once the hydrolysis is complete, remove the acetone under reduced pressure.

-

Extract the aqueous solution with diethyl ether to remove the pinacol by-product.

-

The aqueous layer containing the boronic acid can be used directly in subsequent reactions or the boronic acid can be isolated by lyophilization or careful evaporation of the water.

Stability and Handling of 2-Pyridylboronic Acids

A critical consideration when working with 2-pyridylboronic acids is their inherent instability.[9][10] The proximity of the nitrogen lone pair to the boronic acid moiety can facilitate protodeboronation, especially in the presence of moisture or under acidic or basic conditions. This can lead to the formation of the corresponding deborylated pyridine as a significant impurity.

Strategies to Address Instability:

-

Use of Pinacol Esters: As synthesized in the protocol above, the pinacol ester is significantly more stable than the free boronic acid and can often be used directly in subsequent cross-coupling reactions.

-

N-Methyliminodiacetic Acid (MIDA) Boronates: For applications requiring a highly stable and storable form of the boronic acid, conversion to the corresponding MIDA boronate is an excellent strategy.[9][11][12][13] MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be easily purified by chromatography.[9][11][12][13] They can release the active boronic acid in situ under specific conditions for cross-coupling reactions.[9][10]

Characterization Data

The following table summarizes the expected characterization data for this compound and its pinacol ester.

Table 2: Physicochemical and Spectroscopic Data

| Property | This compound pinacol ester | This compound |

| CAS Number | 1256359-18-8[] | 1072946-01-0 |

| Molecular Formula | C₁₂H₁₅BN₂O₂[] | C₆H₅BN₂O₂ |

| Molecular Weight | 230.07 g/mol [15] | 147.93 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | ~8.8 (d), ~7.9 (d), ~7.6 (dd), 1.35 (s, 12H) | Spectra are typically recorded in D₂O or DMSO-d₆ |

| ¹³C NMR (CDCl₃, δ) | ~160, ~152, ~130, ~120, ~117, ~85, ~25 | - |

| MS (ESI+) | m/z 231 [M+H]⁺ | m/z 149 [M+H]⁺ |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in drug discovery. The Miyaura borylation of a 2-halo-4-cyanopyridine precursor offers a reliable and functional-group-tolerant method for its preparation, proceeding through the stable pinacol ester intermediate. While the inherent instability of 2-pyridylboronic acids presents a challenge, the use of stable surrogates like pinacol or MIDA esters provides a practical solution for their storage and handling. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important compound in their research and development endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. 4-Cyanopyridine-3-boronic acid pinacol ester 878194-91-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties and Solubility of 2-Boronoisonicotinonitrile

This guide provides a detailed exploration of the physical and solubility characteristics of 2-boronoisonicotinonitrile, a heterocyclic organoboron compound of increasing interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively available in public literature, this document combines available information with expert analysis of structurally related compounds to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Boronoisonicotinonitrile

2-Boronoisonicotinonitrile, also known as 4-Cyanopyridine-2-boronic acid, belongs to a versatile class of compounds that merge the functionalities of a pyridine ring, a nitrile group, and a boronic acid moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid group serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the pyridine and nitrile functionalities can influence the compound's electronic properties, coordination chemistry, and biological activity. Understanding its physical properties and solubility is paramount for its effective application in synthetic protocols, formulation development, and biological assays.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physical and chemical behavior.

-

Chemical Name: 2-Boronoisonicotinonitrile

-

Synonym: this compound[1][]

-

CAS Number: 1072946-01-0[1][]

-

Molecular Formula: C₆H₅BN₂O₂[1]

The structure features a pyridine ring with a boronic acid group at the 2-position and a nitrile group at the 4-position. The presence of the nitrogen atom in the pyridine ring and the polar nitrile and boronic acid groups suggests a molecule with a significant dipole moment, influencing its solubility and intermolecular interactions.

Physical Properties: A Detailed Examination

Physical State and Appearance

Commercial suppliers list 2-boronoisonicotinonitrile as a solid at room temperature.[5] This is consistent with the properties of similar aromatic boronic acids, which are typically crystalline solids. The color is expected to be white to off-white.

Melting Point

A definitive, experimentally determined melting point for 2-boronoisonicotinonitrile is not published in the reviewed literature. However, by examining related structures, a reasonable estimate can be made. For instance, (pyridin-4-yl)boronic acid has a reported melting point of >300 °C. The introduction of a nitrile group can influence the crystal lattice energy and, consequently, the melting point. It is anticipated that 2-boronoisonicotinonitrile will have a relatively high melting point, likely in excess of 200 °C, due to its rigid aromatic structure and the potential for strong intermolecular hydrogen bonding through the boronic acid groups.

pKa

The acidity of the boronic acid group is a critical parameter, influencing its reactivity and its behavior in aqueous solutions. The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. While the specific pKa of 2-boronoisonicotinonitrile is not documented, the pKa values of substituted phenylboronic acids are well-studied. The electron-withdrawing nature of the nitrile group and the pyridine ring is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).

Table 1: Summary of Physical Properties

| Property | Value/Observation | Source/Rationale |

| Physical State | Solid | [5] |

| Appearance | White to off-white crystalline powder | Based on analogs |

| Molecular Weight | 147.93 g/mol | [3][4] |

| Melting Point | Expected to be >200 °C | Estimation based on related pyridine boronic acids |

| pKa | Estimated to be lower than 8.8 | Based on electronic effects of substituents |

Solubility Profile: A Guide for Practical Application

The solubility of 2-boronoisonicotinonitrile in various solvents is a key consideration for its use in synthesis, purification, and biological screening. The presence of both polar (boronic acid, nitrile, pyridine nitrogen) and non-polar (aromatic ring) regions suggests a nuanced solubility profile.

Aqueous Solubility

The boronic acid group can engage in hydrogen bonding with water, and the pyridine nitrogen can be protonated in acidic solutions, which would enhance aqueous solubility. However, the overall molecule has a significant non-polar character from the aromatic ring. Therefore, the solubility in neutral water is expected to be low to moderate. The solubility is likely to increase in basic aqueous solutions due to the deprotonation of the boronic acid to form the more soluble boronate salt.

Organic Solvent Solubility

Based on the solubility of similar aromatic boronic acids, 2-boronoisonicotinonitrile is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is likely to have some solubility in polar protic solvents like methanol and ethanol, particularly with heating. Its solubility in non-polar solvents like hexanes and toluene is expected to be poor.

Table 2: Predicted Solubility of 2-Boronoisonicotinonitrile

| Solvent | Predicted Solubility | Rationale |

| Water (neutral) | Low to Moderate | Balance of polar groups and non-polar ring |

| Aqueous Base (e.g., NaOH) | High | Formation of soluble boronate salt |

| Aqueous Acid (e.g., HCl) | Moderate to High | Protonation of pyridine nitrogen |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent |

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent |

| Methanol | Sparingly to Moderately Soluble | Polar protic solvent |

| Ethanol | Sparingly to Moderately Soluble | Polar protic solvent |

| Dichloromethane | Sparingly Soluble | Moderately polar solvent |

| Toluene | Poorly Soluble | Non-polar solvent |

| Hexanes | Insoluble | Non-polar solvent |

Experimental Protocols for Property Determination

For researchers requiring precise data, the following established methodologies are recommended for determining the physical and solubility properties of 2-boronoisonicotinonitrile.

Melting Point Determination

The melting point can be accurately determined using a digital melting point apparatus.

Workflow for Melting Point Determination

References

An In-depth Technical Guide to the Stability and Storage of 4-Cyanopyridine-2-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyanopyridine-2-boronic acid is a pivotal reagent in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures via cross-coupling reactions.[1][2][3] However, its utility is intrinsically linked to its stability. Like many heteroaromatic boronic acids, this compound is susceptible to several degradation pathways that can compromise reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive overview of the chemical properties of this compound, details its primary degradation mechanisms—protodeboronation and boroxine formation—and offers field-proven protocols for optimal storage, handling, and stability assessment. By understanding the causality behind its instability, researchers can implement strategies to mitigate degradation and ensure the integrity of this critical synthetic building block.

Introduction: The Strategic Importance of this compound

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new drug candidates.[1][4] this compound (MW: 147.9 g/mol , Formula: C₆H₅BN₂O₂) is a particularly valuable building block.[5] The pyridine ring is a common motif in pharmaceuticals, and the cyano group provides a versatile handle for further chemical modification.

However, the presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the stability of the boronic acid moiety.[6][7] An in-depth understanding of its stability profile is not merely an academic exercise but a critical necessity for ensuring reproducibility, scalability, and quality control in drug discovery and development.[1]

Fundamental Instabilities and Key Degradation Pathways

The stability of this compound is primarily challenged by two competing degradation pathways: protodeboronation and dehydration to form a cyclic boroxine. These processes are often influenced by ambient conditions such as moisture, temperature, and pH.

Protodeboronation: The Cleavage of the C–B Bond

Protodeboronation is a chemical reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[8][9] This is a well-known and often undesired side reaction in processes utilizing boronic acids.[9] The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[9]

For heteroaromatic boronic acids, the mechanism can be complex. The reaction is often pH-dependent and can be accelerated in aqueous basic conditions.[6][8] Specifically for 2-pyridyl boronic acids, studies have shown they can undergo rapid protodeboronation under neutral pH conditions through the fragmentation of a reactive zwitterionic intermediate.[7][9] The presence of an electron-withdrawing group, such as the cyano group in the 4-position, can increase the Lewis acidity of the boron atom, potentially increasing the rate of protodeboronation.[6]

Boroxine Formation: Dehydration and Trimerization

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a six-membered ring called a boroxine, which is a cyclic anhydride of three boronic acid molecules.[10][11][12][13]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This process is reversible, and boroxines are readily hydrolyzed back to the corresponding boronic acids in the presence of water.[10][11] While boroxine formation is a sign of dehydration and can alter the physical properties and solubility of the material, the boroxine itself can often be used directly in coupling reactions, as it typically converts back to the active boronic acid in situ under the aqueous basic conditions of the reaction.[12] However, relying on this conversion can lead to inconsistencies in stoichiometry and reaction kinetics. The equilibrium between the boronic acid and the boroxine is driven by temperature and the presence of water.[11] Storing the compound under strictly anhydrous conditions can favor the formation of the boroxine.[14]

Mandatory Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given the susceptibility to hydrolysis and dehydration, stringent storage and handling procedures are essential to maintain the integrity of this compound.

Long-Term Storage

The primary goal for long-term storage is to minimize exposure to moisture and heat, which drive the degradation pathways.

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Low temperatures significantly slow the rate of all chemical degradation processes, including protodeboronation and boroxine formation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas prevents exposure to atmospheric moisture, which is the key reagent for protodeboronation.[15] |

| Container | Tightly sealed, opaque vial | A tight seal is critical to prevent moisture ingress.[15] Opaque containers protect against potential photolytic degradation, although this is a lesser concern for this compound compared to moisture sensitivity. |

| Desiccation | Store within a desiccator | Provides an additional layer of protection against moisture, especially for frequently accessed containers. |

Short-Term and In-Use Handling

When handling the reagent for weighing and addition to a reaction, the focus should be on minimizing the duration of exposure to the ambient atmosphere.

-

Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a positive pressure of inert gas.

-

Rapid Weighing: If a glove box is unavailable, weigh the required amount quickly and immediately reseal the container.

-

Solvent Choice: For preparing stock solutions, use anhydrous solvents to prevent degradation prior to use.

Experimental Protocol for Stability Assessment

To ensure the quality of a specific batch of this compound, particularly if it has been stored for an extended period or under suboptimal conditions, a stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[16][17][18]

Protocol: HPLC Analysis for Purity and Degradation Products

Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, 4-cyanopyridine.

Methodology:

-

Standard Preparation:

-

Accurately weigh ~5 mg of a trusted reference standard of this compound and dissolve in 10 mL of diluent (e.g., Acetonitrile/Water 50:50) to create a stock solution.

-

Accurately weigh ~5 mg of 4-cyanopyridine (the protodeboronation product) and prepare a separate stock solution in the same manner.

-

-

Sample Preparation:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18).[17]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[17]

-

Mobile Phase B: Acetonitrile.[17]

-

Gradient: A linear gradient, for example, starting at 5% B, ramping to 95% B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Analysis:

-

Inject the reference standard, the degradation product standard, and the test sample.

-

Identify the retention times for this compound and 4-cyanopyridine.

-

Calculate the purity of the test sample by area percent, and quantify the amount of 4-cyanopyridine present by comparing its peak area to the standard.

-

Mandatory Visualization: Stability Assessment Workflow

This workflow outlines the logical steps for assessing the stability and purity of a boronic acid sample.

Caption: Workflow for HPLC-based stability assessment.

Conclusion and Best Practices

The chemical integrity of this compound is paramount for its successful application in pharmaceutical and chemical synthesis. Its stability is primarily threatened by protodeboronation and boroxine formation, processes driven by moisture and temperature. Adherence to stringent storage and handling protocols is the most effective strategy to preserve the quality of this reagent.

Key Takeaways:

-

Store Cold and Dry: Long-term storage at -20°C under an inert atmosphere is the gold standard.

-

Handle with Care: Minimize exposure to atmospheric moisture during use by allowing containers to warm to ambient temperature before opening and handling quickly or in an inert environment.

-

Verify Before Use: For critical applications or when using older stock, perform an analytical check (e.g., HPLC or NMR) to confirm purity and quantify degradation products.[16][17]

By integrating these principles into laboratory practice, researchers can mitigate the risks associated with the inherent instability of this compound, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. waters.com [waters.com]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Cyanopyridine-2-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Cyanopyridine-2-boronic acid (CAS 1072946-01-0) is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its utility in forming novel molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, hinges on the precise characterization of its structure and purity. This guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on analogous structures and provides field-proven methodologies for its empirical verification.

Introduction: The Chemical Versatility of this compound

This compound, with the molecular formula C₆H₅BN₂O₂, combines the reactivity of a boronic acid with the electronic properties of a cyano-substituted pyridine ring.[1] The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. The pyridine ring, a common scaffold in pharmaceuticals, offers a site for hydrogen bonding and potential coordination with biological targets. The electron-withdrawing nature of the nitrile (cyano) group further modulates the electronic character of the pyridine ring, influencing its reactivity and the properties of its derivatives.

The precise positioning of the cyano and boronic acid groups on the pyridine ring dictates the vectoral properties of the molecule, making it a valuable tool for creating compounds with specific three-dimensional orientations. This is of paramount importance in drug design, where the spatial arrangement of functional groups determines the efficacy and selectivity of a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with a robust protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal three distinct aromatic proton signals corresponding to the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the ring current, the electron-withdrawing cyano group, and the boronic acid substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ~8.0 |

| H-5 | 7.6 - 7.8 | dd | ~8.0, ~1.5 |

| H-6 | 8.7 - 8.9 | d | ~1.5 |

| B(OH)₂ | 5.0 - 8.0 | br s | - |

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and temperature. The boronic acid protons are exchangeable and often appear as a broad singlet; their integration may not be exact.

The predicted downfield shift for H-6 is attributed to its position ortho to the electronegative nitrogen atom of the pyridine ring. The H-3 and H-5 protons will exhibit characteristic coupling patterns reflecting their positions relative to each other and to H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbon of the nitrile group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-B) | 150 - 155 (broad) |

| C-3 | 125 - 128 |

| C-4 (C-CN) | 138 - 142 |

| C-5 | 120 - 123 |

| C-6 | 150 - 153 |

| CN | 115 - 118 |

Note: The carbon atom attached to the boron (C-2) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of 0-12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of 0-160 ppm.

-

Use a sufficient number of scans and a relaxation delay that allows for the detection of all carbon signals, including the potentially broad C-B signal.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

References

The Strategic Role of the Cyano Group in the Reactivity of 4-Cyanopyridine-2-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, pyridine-containing molecules are indispensable building blocks for pharmaceuticals, agrochemicals, and functional materials. Among the vast array of functionalized pyridines, 4-cyanopyridine-2-boronic acid stands out as a reagent of significant interest. Its utility stems from the unique interplay between its three key components: the heteroaromatic pyridine ring, the versatile boronic acid moiety, and the powerfully influential cyano group. This guide provides a deep dive into the nuanced role of the cyano group, elucidating how its electronic and steric properties modulate the reactivity of the entire molecule, particularly in the context of palladium-catalyzed cross-coupling reactions.

Part 1: Deconstructing the Molecule: Core Functional Groups

To appreciate the reactivity of this compound, it is essential to understand the individual contributions of its constituent parts.

-

The Pyridine Ring: A six-membered heteroaromatic ring containing one nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to a π-electron deficient ring system. This inherent electron deficiency influences the ring's susceptibility to nucleophilic attack and its coordination to metal centers.

-

The Boronic Acid Moiety (-B(OH)₂): A functional group that serves as a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Boronic acids are Lewis acidic and exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a base.[1] This activation is crucial for the transmetalation step in Suzuki-Miyaura coupling.[2]

-

The Cyano Group (-C≡N): A strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and induction.[3] Its linear geometry imparts minimal steric hindrance.

Part 2: The Overarching Influence of the Cyano Group

The cyano group at the 4-position of the pyridine ring exerts a profound electronic influence that propagates throughout the molecule, significantly altering its chemical properties and reactivity.

Electronic Effects: A Cascade of Electron Withdrawal

The primary role of the cyano group is its potent electron-withdrawing effect, which operates through two main mechanisms:

-

Inductive Effect: The electronegative nitrogen atom of the cyano group pulls electron density through the sigma bonds of the pyridine ring.

-

Resonance Effect: The cyano group can participate in resonance, further delocalizing electron density from the ring.

This strong electron withdrawal has several key consequences:

-

Increased Acidity of the Boronic Acid: The electron-withdrawing nature of the cyano group stabilizes the corresponding boronate anion, making the boronic acid a stronger Lewis acid. This is reflected in a lower pKa value compared to pyridine boronic acids bearing electron-donating groups. While the exact pKa of this compound is not widely reported, the pKa of the parent 4-cyanopyridine is 1.9, significantly lower than pyridine itself (pKa = 5.25), illustrating the potent electron-withdrawing effect.[4][5]

-

Modulation of Pyridine Basicity: The cyano group reduces the electron density on the pyridine nitrogen, making it less basic. This has important implications for its interaction with metal catalysts, as will be discussed later.

-

Electron-Deficient Pyridine Ring: The pyridine ring, already π-deficient, is made even more so by the cyano group. This heightened electron deficiency is a critical factor in the molecule's reactivity in cross-coupling reactions.

Diagram 1: Electronic Influence of the Cyano Group

Caption: The electron-withdrawing cyano group enhances the acidity of the boronic acid.

Part 3: The Cyano Group's Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond. The electronic nature of the coupling partners is a critical determinant of the reaction's success.

Mechanistic Implications

The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The cyano group in this compound primarily influences the transmetalation step.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: The three key steps of the Suzuki-Miyaura cross-coupling reaction.

-

Transmetalation: This is often the rate-determining step of the cycle.[6] It involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] However, the overall rate of transmetalation is also dependent on the nucleophilicity of the organic group being transferred.

The strong electron-withdrawing effect of the cyano group makes the 4-cyanopyridin-2-yl group less nucleophilic. This can slow down the rate of transmetalation compared to pyridine rings bearing electron-donating substituents.[1] Consequently, reactions with this compound may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve good yields.[1]

-

Reductive Elimination: This is the final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. The electronic nature of the ligands on the palladium center can influence the rate of this step. While the primary effect of the cyano group is on transmetalation, its presence in the final coupled product on the palladium intermediate can also have a minor electronic influence on reductive elimination.

Comparative Reactivity: Electron-Donating vs. Electron-Withdrawing Groups

The following table, compiled from analogous systems, illustrates the general trend in yields for Suzuki-Miyaura couplings of pyridylboronic acids with different electronic properties.

| Pyridylboronic Acid Derivative | Electronic Nature of Substituent | Typical Yield Range (%) | Rationale |

| 4-Methoxypyridin-2-ylboronic acid | Electron-Donating (-OCH₃) | 70-90%[7] | The electron-donating group increases the nucleophilicity of the pyridyl ring, facilitating transmetalation. |

| 4-Methylpyridin-2-ylboronic acid | Weakly Electron-Donating (-CH₃) | Good to Excellent[8] | Similar to the methoxy-substituted case, the methyl group enhances the nucleophilicity of the ring. |

| 4-Cyanopyridin-2-ylboronic acid | Strongly Electron-Withdrawing (-CN) | Moderate to Good (often requires optimization) | The electron-withdrawing cyano group decreases the nucleophilicity of the pyridyl ring, potentially slowing transmetalation and requiring more optimized conditions.[1] |

Note: Yields are highly dependent on the specific coupling partner and reaction conditions.

Challenges and Mitigation Strategies

Working with 2-pyridylboronic acids, especially those that are electron-deficient, presents unique challenges.

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the loss of the boronic acid functionality.[9] 2-Pyridylboronic acids are particularly susceptible to this process, which can occur via fragmentation of a zwitterionic intermediate under neutral pH conditions.[9] The electron-withdrawing cyano group can exacerbate this instability.

Mitigation:

-

Use of Pinacol Esters or MIDA Boronates: These derivatives are more stable than the free boronic acid and can slowly release the active reagent under the reaction conditions, minimizing its decomposition.

-

Careful Control of pH: Avoiding neutral pH can suppress the zwitterionic pathway of protodeboronation.[9]

-

Anhydrous Conditions: Minimizing water in the reaction can reduce the rate of hydrolysis of the C-B bond.

-

-

Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species.[8] While the electron-withdrawing cyano group reduces the basicity of the nitrogen, this can still be a competing process.

Mitigation:

-

Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and disfavor catalyst inhibition.

-

Choice of Palladium Precatalyst: Using pre-formed, highly active palladium catalysts can help to overcome catalyst deactivation.

-

Part 4: Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a synthesis of best practices for challenging couplings involving electron-deficient heteroarylboronic acids.

Diagram 3: Experimental Workflow

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to Pyridine Boronic Acids in Organic Synthesis

Abstract

The pyridine motif is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] Pyridine boronic acids and their derivatives have consequently emerged as indispensable building blocks for introducing this heterocycle into complex molecular architectures.[2] This guide provides a comprehensive overview of pyridine boronic acids, delving into their synthesis, stability, and diverse applications in modern organic synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. We will explore the causal factors influencing reaction outcomes, provide field-proven protocols, and discuss recent advancements that address the inherent challenges associated with these valuable reagents.

Introduction: The Strategic Importance of the Pyridine Ring

The pyridine scaffold is a prevalent feature in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inclusion in a molecular structure can significantly influence key properties such as solubility, basicity, and the capacity for hydrogen bond formation, which in turn can enhance biological activity and pharmacokinetic profiles.[1][2] Consequently, the development of robust and versatile methods for the incorporation of pyridine rings is a central theme in contemporary organic synthesis.

Pyridine boronic acids have risen to prominence as highly effective reagents for this purpose, primarily through their application in palladium-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura coupling, in particular, has become a favored method for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid reagents.[3][4] This guide will provide researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize pyridine boronic acids in their synthetic endeavors.

Synthesis of Pyridine Boronic Acids: Navigating the Pathways

The synthesis of pyridine boronic acids can be achieved through several distinct methodologies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the scale of the reaction.

The five primary approaches to synthesizing pyridinylboronic acids and their esters are:

-

Halogen-metal exchange followed by borylation.

-

Directed ortho-metallation (DoM) followed by borylation.

-

Palladium-catalyzed cross-coupling of halopyridines with diboron reagents.

-

Iridium or rhodium-catalyzed C-H or C-F borylation.

-

[4+2] cycloadditions.

The halogen-metal exchange method is the most established and often the most cost-effective for large-scale preparations.

Halogen-Metal Exchange and Borylation: The Workhorse Method

This classical approach remains a reliable and frequently employed method for the synthesis of pyridine boronic acids. It typically involves the reaction of a halopyridine (usually a bromopyridine or iodopyridine) with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures to generate a pyridyl anion.[5] This highly reactive intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[5][6]

Causality in Experimental Choices: The use of very low temperatures (e.g., -78 °C) is critical to prevent unwanted side reactions of the highly reactive pyridyl lithium or Grignard species.[5][6] The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being commonly used to stabilize the organometallic intermediates. An "in situ quench" procedure, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate, can often improve yields, especially when the halopyridine contains functional groups that are sensitive to strong bases.[5] This is because the lithium-halogen exchange is often faster than the reaction of the organolithium with the borate ester, allowing the generated 3-lithiopyridine to be trapped immediately.[5]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange [5]

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromopyridine and an appropriate solvent mixture (e.g., THF/toluene).[5]

-

Cooling: The reaction mixture is cooled to a low temperature, typically -40 °C to -78 °C, using a dry ice/acetone bath.[5][6]

-

Addition of Reagents: Triisopropyl borate is added to the cooled solution.[5] Subsequently, a solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature.[5]

-

Reaction Quench and Workup: After the addition is complete, the reaction is stirred for a period at low temperature before being quenched with an aqueous acid solution (e.g., hydrochloric acid).[5][6]

-

Isolation: The aqueous layer is separated, and the pH is adjusted to precipitate the boronic acid. The solid product is then collected by filtration, washed, and dried.[5] In many cases, the boronic acid is isolated as its more stable boroxine trimer.[5]

The Challenge of Stability: Understanding and Mitigating Protodeboronation

A significant challenge associated with pyridine boronic acids, particularly 2-pyridylboronic acids, is their inherent instability.[7] They are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine.[7] This decomposition pathway can be accelerated by heat, the presence of a base, or a palladium catalyst.[7]

-

Positional Effects: 3- and 4-pyridylboronic acids generally exhibit greater stability compared to their 2-pyridyl counterparts.

-

Boronic Esters as a Solution: 2-Pyridylboronic esters are significantly more stable than the corresponding acids. The use of sterically bulky diols, such as pinacol, to form the boronate ester can further enhance stability.[5]

-